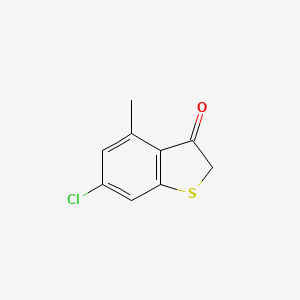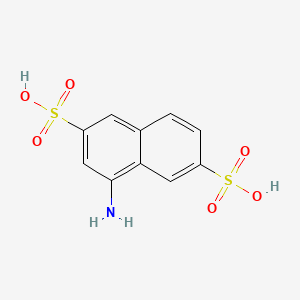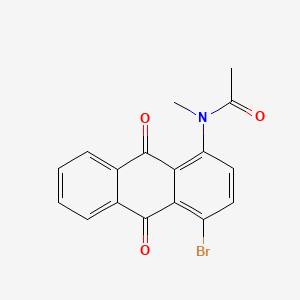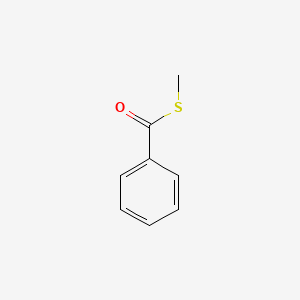![molecular formula C16H19N3O2 B1607323 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol CAS No. 2452-84-8](/img/structure/B1607323.png)
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol is an organic compound with the molecular formula C16H19N3O2. It is a member of the azobenzene family, characterized by the presence of an azo group (N=N) linked to two aromatic rings. This compound is known for its vibrant yellow color and is commonly used as a dye, specifically known as C.I. Solvent Yellow 58 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol typically involves the diazotization of aniline derivatives followed by coupling with a suitable amine. One common method involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-bis(2-hydroxyethyl)amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated azobenzene derivatives.
科学研究应用
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its photoisomerization properties.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks
作用机制
The primary mechanism of action of 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This change in configuration can alter the physical and chemical properties of the compound, making it useful in various applications such as molecular switches and sensors .
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
4-Nitro-4’-hydroxyazobenzene: Known for its use in dyeing and as a pH indicator.
Disperse Red 1: A commonly used dye with similar azo structure.
Uniqueness
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol stands out due to its bis(2-hydroxyethyl)amino group, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific solubility profiles and reactivity under mild conditions .
属性
CAS 编号 |
2452-84-8 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol |
InChI |
InChI=1S/C16H19N3O2/c20-12-10-19(11-13-21)16-8-6-15(7-9-16)18-17-14-4-2-1-3-5-14/h1-9,20-21H,10-13H2 |
InChI 键 |
YNXWXVHBJGJPPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
Key on ui other cas no. |
2452-84-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


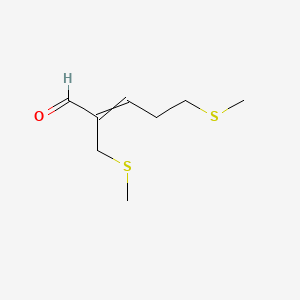
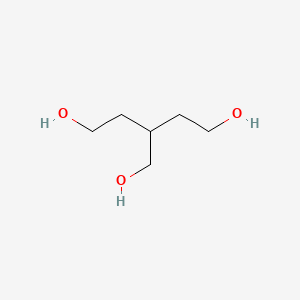
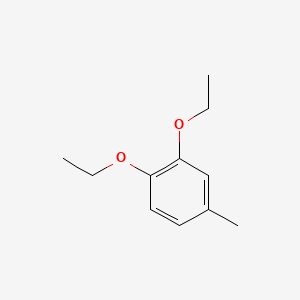
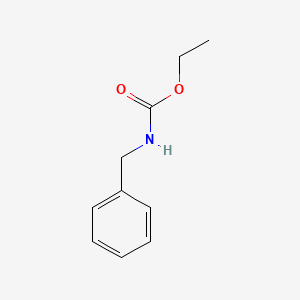
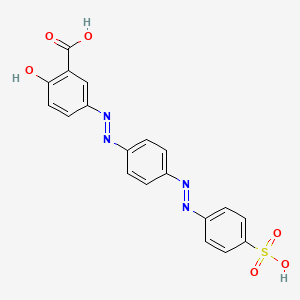
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)
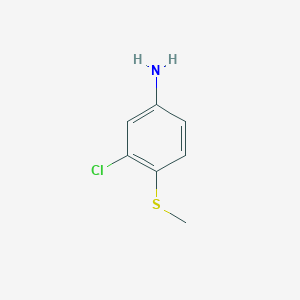
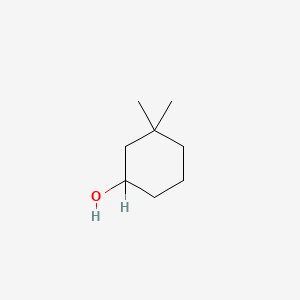
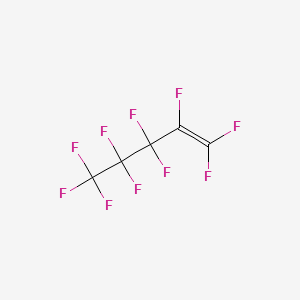
![1-[2-(2-Pyridyl)Ethyl]Piperidine](/img/structure/B1607258.png)
